molecular formula C16H21N3O3 B8496162 ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B8496162
M. Wt: 303.36 g/mol
InChI Key: IFBUGJWXQVHJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It contains a pyrazole ring, a dimethylamino group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with dimethylamine to form 4-methoxybenzyl dimethylamine. This intermediate is then reacted with ethyl 3-oxo-3-(pyrazol-4-yl)propanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The pyrazole ring may also play a role in binding to target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(dimethylamino)-1H-pyrazole-4-carboxylate: Lacks the methoxybenzyl group, which may affect its biological activity.

    4-Methoxybenzyl pyrazole-4-carboxylate: Lacks the dimethylamino group, potentially altering its chemical reactivity and interactions.

    Dimethylamino pyrazole derivatives: Variations in the substituents on the pyrazole ring can lead to differences in chemical and biological properties.

The uniqueness of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-5-22-16(20)14-11-19(17-15(14)18(2)3)10-12-6-8-13(21-4)9-7-12/h6-9,11H,5,10H2,1-4H3

InChI Key

IFBUGJWXQVHJPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N(C)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 15 Step 2: NaBH3CN (7.26 mmol, 456 mg) was added to a solution of ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (3.63 mmol, 1.00 g) and formaldehyde (109 mmol, 8.84 g) in acetic acid (10 mL). The reaction mixture was stirred for 4 hours at room temperature and was then extracted with AcOEt. After neutralization of the aqueous phase, it was extracted with AcOEt. The organic phase was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (90:10 to 0:100) as eluent to afford ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1.98 mmol, 600 mg, 54%) as an oil.
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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